6-Azauracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azauracil typically involves the reaction of semicarbazide hydrochloride with appropriate α-keto acids. This reaction proceeds through the formation of semicarbazones, which are then cyclized to yield this compound . Another method involves the coupling of diazonium salts with cyanoacetylcyanamide, followed by cyclization of the resulting 2-arylhydrazono-2-cyanoacetylcyanamides .
Industrial Production Methods: Industrial production of this compound may involve scalable reactions using readily available reactants. The process typically includes the use of silylated 6-Azauracils treated with appropriate chloroethers to obtain non-nucleoside derivatives .
Chemical Reactions Analysis
Types of Reactions: 6-Azauracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly with chloroethers, can produce non-nucleoside derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions with chloroethers are typically carried out under silylation conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Non-nucleoside derivatives bearing various functional groups.
Scientific Research Applications
6-Azauracil has been extensively used in scientific research due to its diverse biological activities:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and non-nucleoside derivatives.
Medicine: this compound exhibits antitumor, antiviral, and antimicrobial activities.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
6-Azauracil exerts its effects by inhibiting enzymes involved in purine and pyrimidine biosynthesis. It competes with substrates in the pyrimidine biosynthetic pathway, being transformed into 6-aza-UMP, a powerful competitive inhibitor of orotidylic acid decarboxylase . This inhibition leads to the depletion of intracellular guanosine triphosphate and uridine triphosphate nucleotide pools, affecting various cellular processes .
Comparison with Similar Compounds
5-Fluorouracil: Another pyrimidine analog used as an antineoplastic agent.
6-Azauridine: A similar compound with antiviral and antitumor activities.
Uniqueness: 6-Azauracil is unique in its ability to inhibit both purine and pyrimidine biosynthesis, leading to significant alterations in nucleotide pool levels. This dual inhibition makes it a valuable tool in studying transcription elongation and nucleotide metabolism .
Properties
CAS No. |
18802-37-4 |
---|---|
Molecular Formula |
C3H5N3O2 |
Molecular Weight |
115.09 g/mol |
IUPAC Name |
1,2,4-triazinane-3,5-dione |
InChI |
InChI=1S/C3H5N3O2/c7-2-1-4-6-3(8)5-2/h4H,1H2,(H2,5,6,7,8) |
InChI Key |
ZVIOKRWHGOILAU-UHFFFAOYSA-N |
SMILES |
C1=NNC(=O)NC1=O |
Canonical SMILES |
C1C(=O)NC(=O)NN1 |
melting_point |
274.5 °C |
461-89-2 | |
Pictograms |
Irritant |
Synonyms |
6-azauracil azauracil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.